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molecular formula C5H9NO B172602 3-Hydroxy-2,2-dimethylpropanenitrile CAS No. 19295-57-9

3-Hydroxy-2,2-dimethylpropanenitrile

Cat. No. B172602
M. Wt: 99.13 g/mol
InChI Key: WWXFHHXOVMQARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642585B2

Procedure details

To a solution of 3-hydroxy-2,2-dimethylpropanenitrile (0.5 g) in dichloromethane (8 mL) and pyridine (1.5 mL) is added at 0° C. p-toluene-sulfonylchloride (1.0 g) in portions. The mixture is stirred for 12 hours at room temperature, diluted with diethylether and washed with 1 M aqueous HCl solution and brine. After drying (MgSO4) the solvent is evaporated and the residue is chromatographed on silica gel (petrole ether/ethyl acetate 90:10→50:50) to give the title compound. Yield: 770 mg; Mass spectrum (ESI+): m/z=254 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:7])([CH3:6])[C:4]#[N:5].[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1>ClCCl.N1C=CC=CC=1.C(OCC)C>[CH3:18][C:8]1[CH:13]=[CH:12][C:11]([S:14]([O:1][CH2:2][C:3]([C:4]#[N:5])([CH3:7])[CH3:6])(=[O:16])=[O:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OCC(C#N)(C)C
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 M aqueous HCl solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4) the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (petrole ether/ethyl acetate 90:10→50:50)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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